
2-Cyano-N,N-diethyl-2-(phenyl-hydrazono)-acetamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N,N-diethyl-2-(phenylhydrazinylidene)ethanimidamide is a member of phenylhydrazines.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
- 2-Cyano-N,N-diethyl-2-(phenyl-hydrazono)-acetamidine is used in synthesizing various heterocyclic compounds such as pyrazoles, thiazoles, and thiadiazoles. For instance, its treatment with hydrazonoyl chlorides can produce aminopyrazoles, which are further treated to obtain pyrazolo[3,4-d]-1,2,3-triazin-4-one derivatives (Dawood, Farag, & Khedr, 2008).
Antimicrobial Agent Synthesis
- This compound is instrumental in creating antimicrobial agents. For example, reaction with phenyl isothiocyanate and chloroacetyl chloride leads to hydrazono derivatives, which have been evaluated for their antimicrobial properties (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Nonlinear Optical Material Research
- It's also explored in nonlinear optical material research. Studies on compounds like N-[2-(4-cyano-5-dicyanomethylene-2,2-dimethyl-2,5-dihydrofuran-3-yl)vinyl]-N-phenylacetamide indicate significant bonding changes in the polyene chain, consistent with electron-donating properties, which are crucial for developing novel nonlinear optical chromophores (Gainsford, Bhuiyan, & Kay, 2008).
Development of Biologically Active Compounds
- Its utility extends to synthesizing biologically active compounds, such as in the preparation of novel 1,2,3,4-tetrahydrocarbazole derivatives of biological interest (Fadda, Etman, Sarhan, & El-Hadidy, 2010).
Creation of Dyes and Textile Finishing Agents
- It's used in the design and synthesis of novel antimicrobial dyes and textile finishing agents, showing significant efficiency against most tested organisms, comparable to selected standards (Shams, Mohareb, Helal, & Mahmoud, 2011).
Eigenschaften
Molekularformel |
C13H17N5 |
|---|---|
Molekulargewicht |
243.31 g/mol |
IUPAC-Name |
(1E)-N-anilino-2-(diethylamino)-2-iminoethanimidoyl cyanide |
InChI |
InChI=1S/C13H17N5/c1-3-18(4-2)13(15)12(10-14)17-16-11-8-6-5-7-9-11/h5-9,15-16H,3-4H2,1-2H3/b15-13?,17-12+ |
InChI-Schlüssel |
XHKGNGBBOJVQME-FWILJLHHSA-N |
Isomerische SMILES |
CCN(CC)C(=N)/C(=N/NC1=CC=CC=C1)/C#N |
SMILES |
CCN(CC)C(=N)C(=NNC1=CC=CC=C1)C#N |
Kanonische SMILES |
CCN(CC)C(=N)C(=NNC1=CC=CC=C1)C#N |
Löslichkeit |
36.5 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


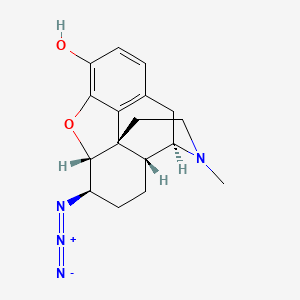
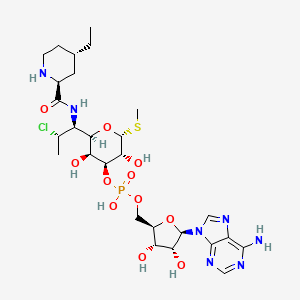
![1-[(2,4-dichlorophenyl)methyl]-3-[(E)-2-phenylethenyl]urea](/img/structure/B1238694.png)

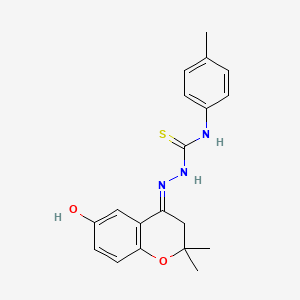
![2-Benzylidenecycloheptanone O-[2-(diisopropylamino)ethyl]oxime](/img/structure/B1238698.png)
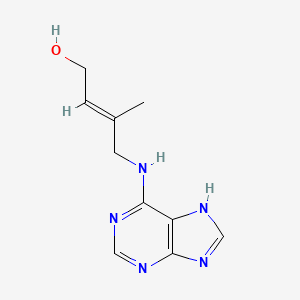

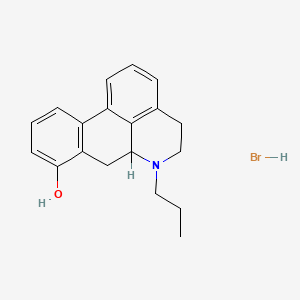



![acetic acid [(1R,4bR,5R,10aR,12aR)-1-(3-furanyl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f][2]benzopyran-5-yl] ester](/img/structure/B1238710.png)
![(3S,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1238711.png)
